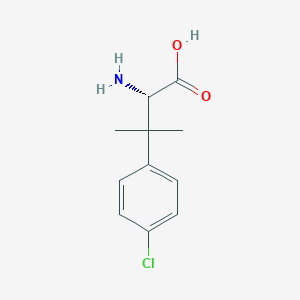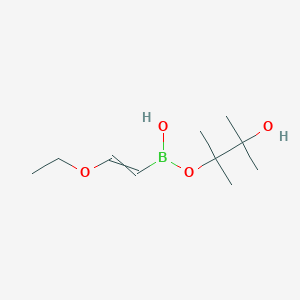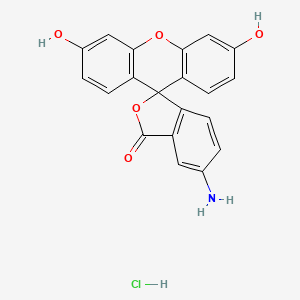
Fluoresceinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoresceinamine hydrochloride is a fluorescent dye widely used in various scientific fields. It is known for its ability to react with primary amines to form highly fluorescent products, making it a valuable tool in biochemical assays and imaging techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluoresceinamine hydrochloride can be synthesized through the reaction of fluorescein with ammonia or primary amines under acidic conditions. The reaction typically involves dissolving fluorescein in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding the amine reagent. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by precipitation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving multiple steps of crystallization and filtration to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Fluoresceinamine hydrochloride primarily undergoes substitution reactions with primary amines. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagents used in reactions with this compound are primary amines, which react under mild acidic conditions. Other reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound are fluorescent derivatives, which are used in various analytical and diagnostic applications. These products exhibit strong fluorescence, making them ideal for use in imaging and detection techniques.
Aplicaciones Científicas De Investigación
Fluoresceinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting primary amines and peptides.
Biology: Employed in cell labeling and tracking studies, as well as in the detection of biomolecules.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in the detection of corneal injuries.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mecanismo De Acción
The mechanism of action of fluoresceinamine hydrochloride involves its reaction with primary amines to form a fluorescent product. This reaction is highly specific and occurs rapidly under mild conditions. The fluorescent product can then be detected using fluorescence spectroscopy, providing a sensitive and accurate means of quantifying amines and peptides.
Comparación Con Compuestos Similares
Fluoresceinamine hydrochloride is unique in its high fluorescence intensity and specificity for primary amines. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but less specificity for primary amines.
Dansyl chloride: Another fluorescent reagent used for labeling amines, but with different spectral properties.
Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent that reacts with amines to form fluorescent products, but with different excitation and emission wavelengths.
This compound stands out due to its high sensitivity and rapid reaction kinetics, making it a preferred choice for many analytical applications.
Propiedades
Fórmula molecular |
C20H14ClNO5 |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |
Clave InChI |
JXYVAORZOSVYTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
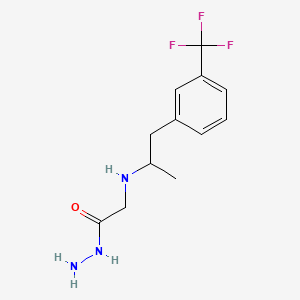
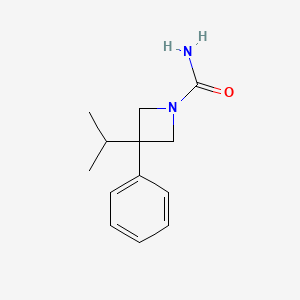
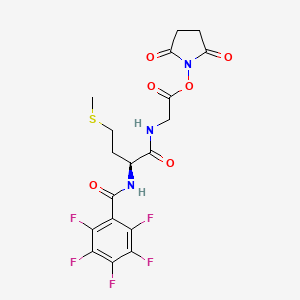
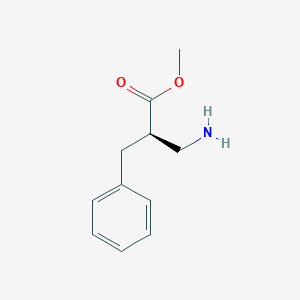
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)

![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

